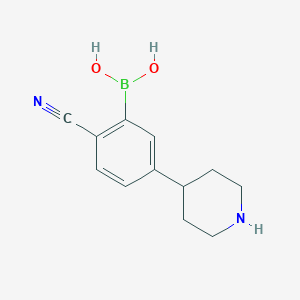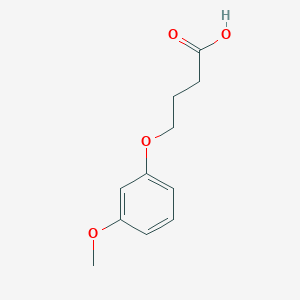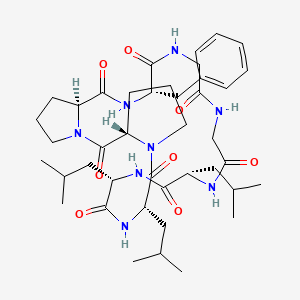![molecular formula C40H41N5O2S B14079750 2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the indole and triazole rings, followed by their coupling with the thiophene and acrylic acid moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用機序
The mechanism of action of 2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure suggests it could interact with multiple pathways, potentially leading to a range of biological effects.
類似化合物との比較
Similar Compounds
2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid: This compound shares the cyanoacrylic acid core but has different substituents, leading to different properties and applications.
2-Cyano-3-(4-(p-tolyl)phenyl)acrylic acid:
Uniqueness
2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of potential interactions and applications, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C40H41N5O2S |
|---|---|
分子量 |
655.9 g/mol |
IUPAC名 |
(E)-2-cyano-3-[5-[7-[4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]-2-octylbenzotriazol-4-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C40H41N5O2S/c1-3-4-5-6-7-8-22-44-42-38-31(18-19-33(39(38)43-44)37-21-17-30(48-37)23-28(25-41)40(46)47)27-14-20-36-34(24-27)32-10-9-11-35(32)45(36)29-15-12-26(2)13-16-29/h12-21,23-24,32,35H,3-11,22H2,1-2H3,(H,46,47)/b28-23+ |
InChIキー |
KWGXGHUFZVZNNT-WEMUOSSPSA-N |
異性体SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=CC5=C(C=C4)N(C6C5CCC6)C7=CC=C(C=C7)C |
正規SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=CC5=C(C=C4)N(C6C5CCC6)C7=CC=C(C=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)




![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)

![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)


![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
